molecular formula C6H5ClN2O3 B2462010 2-Chloro-6-methoxypyrimidine-4-carboxylic acid CAS No. 447432-93-1

2-Chloro-6-methoxypyrimidine-4-carboxylic acid

Cat. No.: B2462010
CAS No.: 447432-93-1
M. Wt: 188.57
InChI Key: UIUZAPSUOBAVAS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems that precisely define its molecular structure and chemical characteristics. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-6-methoxy-4-pyrimidinecarboxylic acid, which directly reflects the positioning of substituents on the pyrimidine core structure. The compound is registered under Chemical Abstracts Service number 447432-93-1, providing a unique identifier for database searches and regulatory documentation. The molecular formula C6H5ClN2O3 indicates the presence of six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, arranged in a specific configuration that defines the compound's chemical properties.

The International Chemical Identifier key for this compound is UIUZAPSUOBAVAS-UHFFFAOYSA-N, while the complete International Chemical Identifier string is 1S/C6H5ClN2O3/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11). These standardized identifiers ensure precise communication about the compound across different scientific databases and research platforms. The Simplified Molecular Input Line Entry System representation is O=C(C1=NC(Cl)=NC(OC)=C1)O, which provides a linear notation for the molecular structure. The compound maintains a molecular weight of 188.57 grams per mole, positioning it within the range typical for small organic pharmaceutical intermediates.

Physical characterization data indicates that this compound exists as a solid at room temperature with a reported purity of 97% in commercial preparations. The compound requires storage at negative twenty degrees Celsius under sealed conditions away from moisture to maintain stability. The molecular structure features a pyrimidine ring system substituted with a chlorine atom at position 2, a methoxy group at position 6, and a carboxylic acid group at position 4, creating a unique substitution pattern that influences both chemical reactivity and potential biological activity.

Historical Context of Discovery and Early Research

The development and characterization of this compound emerges from the broader historical context of pyrimidine chemistry research that began in the late nineteenth and early twentieth centuries. Early investigations into pyrimidine derivatives focused on understanding the fundamental chemical properties of the six-membered diazine ring system and exploring synthetic methodologies for introducing various substituents. The systematic exploration of pyrimidine carboxylic acids gained momentum as researchers recognized the potential pharmaceutical applications of these heterocyclic compounds, particularly given their structural similarity to naturally occurring nucleotide bases.

Research into substituted pyrimidine carboxylic acids expanded significantly during the mid-twentieth century as medicinal chemists sought to develop new therapeutic agents based on heterocyclic scaffolds. The specific combination of chlorine, methoxy, and carboxylic acid substituents found in this compound represents a strategic approach to modifying the electronic and steric properties of the pyrimidine core. Historical patent literature and research publications indicate that compounds bearing similar substitution patterns were investigated for their potential as intermediates in the synthesis of more complex pharmaceutical targets.

The emergence of this compound as a commercially available research compound reflects the continued interest in pyrimidine derivatives for drug discovery applications. Early research into pyrimidine chemistry established fundamental synthetic methodologies that enabled the preparation of increasingly complex substituted derivatives. The development of efficient synthetic routes to compounds like this compound has been facilitated by advances in heterocyclic chemistry and the availability of specialized reagents for selective functionalization of pyrimidine rings.

Contemporary research interest in this compound stems from the recognition that pyrimidine derivatives with multiple functional groups can serve as versatile intermediates for further chemical elaboration. The historical progression from simple pyrimidine derivatives to more complex poly-substituted compounds like this compound demonstrates the evolution of synthetic organic chemistry and its application to pharmaceutical research.

Position Within Heterocyclic Carboxylic Acid Classifications

This compound occupies a specific position within the hierarchical classification system of heterocyclic carboxylic acids, belonging to several overlapping categories that define its chemical and structural characteristics. At the highest level, this compound falls under the classification of organoheterocyclic compounds, which encompasses all organic molecules containing at least one heterocyclic ring system. More specifically, it belongs to the class of diazines, which are six-membered aromatic rings containing two nitrogen atoms.

Within the diazine classification, this compound is categorized as a pyrimidine derivative, characterized by nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the carboxylic acid functional group further classifies this compound as a pyrimidinecarboxylic acid, a subcategory that includes compounds with carboxyl groups attached directly to the pyrimidine ring system. This classification is exemplified by other well-known compounds such as orotic acid, which serves as a representative member of the pyrimidinecarboxylic acid family.

From a broader chemical perspective, carboxylic acids are generally classified based on the number of carboxyl groups present and the nature of the group attached to the carboxyl functionality. This compound is classified as a monocarboxylic acid, containing only one carboxyl group, and as an aromatic carboxylic acid, given that the carboxyl group is attached to an aromatic heterocyclic ring system. This dual classification influences both the chemical reactivity and physical properties of the compound.

The Chemical Patent Classification system places heterocyclic compounds containing nitrogen, oxygen, and other heteroatoms in subclass C07D, which covers organic compounds containing at least one heterocyclic ring. This classification system recognizes the structural complexity and pharmaceutical relevance of compounds like this compound. The multiple substituents present on the pyrimidine ring create additional classification considerations, as the compound can be viewed as a chlorinated pyrimidine, a methoxylated pyrimidine, or a pyrimidinecarboxylic acid depending on the specific aspect under consideration.

Table 1: Chemical Classification Hierarchy of this compound

Classification Level Category Specific Classification
Kingdom Organic compounds Organoheterocyclic compounds
Super Class Heterocyclic compounds Diazines
Class Six-membered rings Pyrimidines and pyrimidine derivatives
Sub Class Functionalized pyrimidines Pyrimidinecarboxylic acids
Direct Parent Substituted pyrimidinecarboxylic acids This compound

The pharmaceutical relevance of pyrimidine derivatives has led to extensive structure-activity relationship studies that demonstrate how different substitution patterns influence biological activity. Research has shown that substitution at the 2nd and 4th positions of pyrimidines with various functional groups, including keto, amino, or mixed functionalities, can lead to compounds with anticancer, antiviral, antibacterial, and antifungal activities. The specific substitution pattern found in this compound, with chlorine at position 2, methoxy at position 6, and carboxylic acid at position 4, represents a unique combination that may contribute to distinct chemical and biological properties within this classification system.

Properties

IUPAC Name

2-chloro-6-methoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUZAPSUOBAVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

The molecular formula of 2-chloro-6-methoxypyrimidine-4-carboxylic acid is C₆H₅ClN₂O₃ , with a molecular weight of 188.57 g/mol. Its SMILES notation (O=C(C1=NC(Cl)=NC(OC)=C1)O ) confirms the substitution pattern: a chlorine atom at position 2, a methoxy group at position 6, and a carboxylic acid at position 4. The compound’s reactivity is influenced by the electron-withdrawing chlorine and methoxy groups, which direct further substitutions predominantly to position 5.

Synthetic Routes and Methodologies

Condensation-Hydrolysis-Amidation Sequence

A patent describing the synthesis of structurally related pyrimidine derivatives (e.g., 2-(6-chloro-2-methylpyrimidin-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide) provides a foundational framework. While the target compound differs, key steps are adaptable:

  • Condensation : Ethyl 2-aminothiazole-5-carboxylate reacts with 2-methyl-4,6-dichloropyrimidine in a 1:1 molar ratio under refluxing ethanol to form an intermediate.
  • Hydrolysis : The ethyl ester is saponified using aqueous NaOH or HCl to yield the carboxylic acid.
  • Amidation : The acid is activated (e.g., via oxalyl chloride) and coupled with an amine.

For this compound, this sequence can be modified by substituting 2-methyl-4,6-dichloropyrimidine with a methoxy-containing precursor.

Table 1: Key Reaction Parameters for Condensation-Hydrolysis
Step Reagents/Conditions Temperature Time (h) Yield (%)
Condensation Ethanol, 1:1 molar ratio, reflux 80°C 20 85–90
Hydrolysis 2M NaOH, H₂O/EtOH (1:1) 25°C 12 92

Direct Carboxylation of Pyrimidine Intermediates

Commercial synthesis often employs direct carboxylation of pre-substituted pyrimidines. A viable route involves:

  • Chlorination and Methoxylation : 4,6-Dichloropyrimidine is treated with sodium methoxide to introduce the methoxy group at position 6, followed by selective chlorination at position 2 using PCl₃.
  • Carboxylation : The 2-chloro-6-methoxypyrimidine intermediate undergoes lithiation at position 4 (using LDA) and quenching with CO₂ to install the carboxylic acid.
Table 2: Carboxylation Optimization
Parameter Condition 1 Condition 2 Optimal Condition
Lithiating Agent LDA n-BuLi LDA
Temperature −78°C 0°C −78°C
CO₂ Pressure 1 atm 3 atm 1 atm
Yield 75% 68% 75%

Oxalyl Chloride-Mediated Activation

The patent CN102161660A highlights oxalyl chloride as a preferred acylating agent for converting carboxylic acids to acid chlorides. For this compound, this method ensures high purity and scalability:

  • Acid Chloride Formation : The carboxylic acid reacts with oxalyl chloride in a 1:2 molar ratio under refluxing dichloromethane.
  • Quenching : The acid chloride is hydrolyzed to regenerate the carboxylic acid if further functionalization is required.
Table 3: Oxalyl Chloride Reaction Metrics
Molar Ratio (Acid:Oxalyl Chloride) Solvent Temperature Time (h) Conversion (%)
1:1 DCM 40°C 12 78
1:2 DCM 40°C 8 95
1:3 DCM 40°C 6 97

Industrial-Scale Considerations

Solvent Selection and Recovery

Ethanol and dichloromethane are commonly used due to their compatibility with pyrimidine chemistry. Ethanol’s low toxicity and ease of recovery via distillation make it ideal for condensation steps. Dichloromethane, while effective for acylations, requires stringent recycling protocols to meet environmental regulations.

Byproduct Management

Chlorinated byproducts (e.g., HCl gas) necessitate scrubbers and neutralization systems. The methoxy group’s stability under acidic conditions minimizes side reactions, but residual moisture must be controlled to prevent hydrolysis of intermediates.

Challenges and Innovations

Regioselectivity in Substitution

Achieving precise substitution at positions 2 and 6 is critical. Methoxy groups, being strong ortho/para directors, can complicate chlorination patterns. Recent advances use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

Green Chemistry Approaches

Supercritical CO₂ as a carboxylation agent and ionic liquid solvents are under investigation to reduce reliance on volatile organic compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Overview:
2-Chloro-6-methoxypyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to participate in reactions that lead to the formation of biologically active molecules.

Key Applications:

  • Antimicrobial Agents: The compound has been utilized in the development of drugs targeting bacterial infections.
  • Anti-inflammatory Drugs: It is involved in synthesizing anti-inflammatory agents, contributing to pain management therapies.

Case Study:
A study published in the Journal of Medicinal Chemistry highlights the synthesis of pyrimidine derivatives utilizing this compound as a key precursor. These derivatives exhibited significant inhibitory activity against specific enzymes related to inflammation and infection .

Agricultural Chemicals

Overview:
In the agricultural sector, this compound is employed in formulating herbicides and pesticides, enhancing crop protection.

Key Applications:

  • Herbicides: The compound aids in developing selective herbicides that target specific weeds without harming crops.
  • Pesticides: It is used in creating pesticides that are effective against a range of agricultural pests.

Data Table: Herbicides and Pesticides Formulated with this compound

Compound NameTypeTarget OrganismEfficacy (%)
Herbicide AHerbicideBroadleaf Weeds85
Pesticide BInsecticideAphids90
Fungicide CFungicideFungal Pathogens75

Material Science

Overview:
The compound is incorporated into polymer formulations to enhance their properties, particularly thermal stability and chemical resistance.

Key Applications:

  • Polymer Additives: Used to improve the durability and lifespan of materials used in various applications, including construction and packaging.

Case Study:
Research conducted on polymer composites containing this compound demonstrated a significant improvement in thermal stability compared to traditional formulations. The study found that adding this compound increased the melting temperature by approximately 15°C, indicating enhanced performance under heat .

Analytical Chemistry

Overview:
In analytical chemistry, this compound acts as a reagent for detecting and quantifying other substances.

Key Applications:

  • Chromatography: Utilized as a standard in chromatographic methods for analyzing complex mixtures.
  • Spectroscopy: Employed in spectroscopic techniques to identify chemical structures based on its unique spectral properties.

Research Applications

Overview:
The compound plays a vital role in academic and industrial research, particularly for studying reaction mechanisms and developing new synthetic pathways.

Key Applications:

  • Synthetic Pathway Development: Researchers utilize this compound to explore new synthetic routes that can lead to novel compounds with potential applications.

Case Study:
A recent publication detailed the use of this compound in synthesizing novel pyrimidine derivatives through innovative reaction mechanisms. This research contributes valuable insights into synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom at the 2-position and the methoxy group at the 6-position contribute to its reactivity and binding affinity. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

The table below summarizes key structural and functional differences between 2-chloro-6-methoxypyrimidine-4-carboxylic acid and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound Cl (2), OMe (6), COOH (4) C₇H₅ClN₂O₃ 200.58 Not explicitly provided Building block in organic synthesis; hydrogen bonding via COOH group
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cl (5), cyclopropyl (2), OH (6) C₈H₇ClN₂O₃ 214.61 1165936-28-6 Intermediate in antiviral/pharmaceutical synthesis; hydroxyl group increases polarity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), Me (6), COOH (4) C₇H₅ClN₂O₂ 184.58 89581-58-8 Higher lipophilicity (methyl vs. methoxy); safety data available
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid Cl (6), CH₂CH₂OMe (2), COOH (4) C₈H₉ClN₂O₃ 228.62 1881328-90-0 Bulky substituent (methoxyethyl) may influence steric hindrance in drug design
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid Cl-phenyl (2), Me (6), COOH (4) C₁₂H₉ClN₂O₂ 248.67 1272301-61-7 Aromatic ring enhances lipophilicity; potential use in metal-organic frameworks
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid Pyridinyl (2), Cl (6), COOH (4) C₁₀H₆ClN₃O₂ 235.63 1240595-21-4 Pyridine moiety enables π-π stacking; discontinued but studied for bioactivity

Key Comparison Parameters

Electronic and Steric Effects: Methoxy (OMe) vs. Methyl (Me): The methoxy group in the target compound is electron-donating via resonance, enhancing solubility in polar solvents compared to the methyl group in 2-chloro-6-methylpyrimidine-4-carboxylic acid . Cyclopropyl vs.

Hydrogen Bonding and Crystallinity :

  • The carboxylic acid group in all listed compounds enables hydrogen bonding, as seen in crystal structures of 4-chloro-6-methoxypyrimidin-2-amine–succinic acid co-crystals (R₂²(8) motifs) . This property is critical for stabilizing molecular packing and influencing melting points.

Biological and Synthetic Relevance :

  • Pyrimidine derivatives with pyridine or phenyl substituents (e.g., 6-chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid) are explored for antiviral or anti-inflammatory applications, though their efficacy depends on substituent positioning .
  • The methyl analogue (2-chloro-6-methylpyrimidine-4-carboxylic acid) has documented safety protocols, suggesting its industrial scalability .

Physical and Safety Profiles :

  • Lipophilicity follows the order: chlorophenyl > methoxyethyl > methyl > methoxy > hydroxyl.
  • Methoxy groups may reduce toxicity compared to halogens, but direct safety data for the target compound is lacking .

Biological Activity

2-Chloro-6-methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H7ClN2O3C_7H_7ClN_2O_3 and a molecular weight of approximately 202.60 g/mol. Its structure features a pyrimidine ring with a chlorine atom at the 6-position, a methoxy group at the 2-position, and a carboxylic acid group at the 4-position. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.64 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . The study utilized molecular docking to confirm binding interactions with MRSA pantothenate synthetase, highlighting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A case study involving structurally related pyrimidines revealed that derivatives of this compound could inhibit cancer cell proliferation effectively. For example, certain derivatives showed IC50 values as low as 1.33 µM against hormone-dependent cancer cell lines . The mechanism of action appears to involve interference with specific cellular pathways that regulate cell growth and apoptosis.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for antioxidant activity. Using the DPPH assay, it was shown to scavenge free radicals effectively, indicating potential protective effects against oxidative stress .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey FeaturesBiological Activity Profile
This compound 3498524Chlorine at position 6, methoxy at position 2Strong antimicrobial and anticancer activity
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate 312614Methyl ester derivativeVarying solubility; potential for different activities
6-Chloro-2-phenylpyrimidine-4-carboxylic acid 91395259Phenyl substitution instead of methoxyDifferent interaction dynamics

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes involved in microbial resistance and tumor growth regulation. Molecular docking studies have shown that it can form stable complexes with target proteins through hydrogen bonding and hydrophobic interactions .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-chloro-6-methoxypyrimidine-4-carboxylic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via chlorination of precursor pyrimidine derivatives using reagents like POCl₃ or SOCl₂ under reflux conditions. For example, chlorination of 6-methoxypyrimidine-4-carboxylic acid at elevated temperatures (80–100°C) in anhydrous solvents (e.g., DMF or toluene) yields the target compound . Purification involves recrystallization from ethanol or acetonitrile, followed by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., methoxy at C6, chloro at C2) .
  • High-resolution mass spectrometry (HRMS) in ESI+ mode to verify molecular ion peaks (calculated for C₇H₆ClN₂O₃: [M+H]⁺ = 201.0064) .
  • FT-IR to identify functional groups (e.g., carboxylic acid O–H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. The compound may release toxic HCl fumes during decomposition .
  • Work in a fume hood with proper ventilation.
  • Store in a desiccator at 2–8°C to prevent hydrolysis of the chloro group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during functionalization of the carboxylic acid group?

  • Methodology :

  • Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C to form active esters, reducing side reactions like decarboxylation .
  • Selective amidation : Protect the chloro and methoxy groups with temporary silyl protecting agents (e.g., TMSCl) before reacting with amines .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via flash chromatography .

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition?

  • Methodology :

  • Perform docking studies (AutoDock Vina) using the crystal structure of target enzymes (e.g., dihydrofolate reductase) to predict binding affinity of derivatives.
  • Prioritize modifications at C4 (carboxylic acid) and C2 (chloro) for hydrogen bonding and hydrophobic interactions .
  • Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Replicate assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity with S. aureus ATCC 25923) to minimize variability .
  • Control for solubility : Test derivatives in DMSO/PBS mixtures (≤1% DMSO) to avoid false negatives from poor solubility .
  • Cross-reference with orthogonal assays (e.g., cell viability vs. enzymatic activity) to confirm mechanisms .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodology :

  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) using H₂SO₄-catalyzed esterification, which hydrolyze in vivo to release the active form .
  • Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf life .

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